1-Bromo-3-chloro-2-fluoro-5-iodobenzene

Catalog No.
S14200053
CAS No.
M.F
C6H2BrClFI
M. Wt
335.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-2-fluoro-5-iodobenzene

Product Name

1-Bromo-3-chloro-2-fluoro-5-iodobenzene

IUPAC Name

1-bromo-3-chloro-2-fluoro-5-iodobenzene

Molecular Formula

C6H2BrClFI

Molecular Weight

335.34 g/mol

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H

InChI Key

GOYBZTARGKIDNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)I

1-Bromo-3-chloro-2-fluoro-5-iodobenzene (CAS 1416241-38-7) is a highly specialized polyhalobenzene featuring four different halogen atoms (I, Br, Cl, F) on a single aromatic ring [1]. In industrial and advanced academic procurement, this compound is prized not merely as a halogenated solvent or basic reagent, but as a 'programmable' core for complex molecule synthesis. The distinct carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl < C-F) allow for precisely controlled, sequential functionalization [1]. This makes it an invaluable precursor for synthesizing densely substituted pharmaceuticals, agrochemicals, and advanced organic materials where complete regiocontrol is required without the use of protecting groups or lengthy de novo ring syntheses.

Substituting this tetrahalobenzene with simpler, more common analogs like 1,3,5-tribromobenzene or 1-bromo-4-iodobenzene severely compromises synthetic efficiency [1]. When synthesizing unsymmetrical polyaryl or densely functionalized cores, using symmetrically halogenated precursors leads to statistical mixtures of mono-, di-, and tri-coupled products. This necessitates resource-intensive chromatographic separations, drastically reducing overall process yields and increasing solvent waste [1]. Furthermore, analogs lacking the fluorine atom (e.g., 1-bromo-3-chloro-5-iodobenzene) deprive the chemist of a highly specific late-stage nucleophilic aromatic substitution (SNAr) handle, forcing the adoption of longer, less atom-economical synthetic routes that often require expensive transition metal catalysts.

Regioselective Oxidative Addition in Cross-Coupling

The presence of four distinct halogens establishes a strict hierarchy of reactivity for transition-metal-catalyzed cross-coupling [1]. The C-I bond undergoes oxidative addition first, followed by C-Br, and then C-Cl, while the C-F bond remains inert under standard Pd-catalysis. This allows for >95% regioselectivity in sequential coupling reactions. In contrast, attempting sequential asymmetric coupling on 1,3,5-tribromobenzene typically yields a statistical mixture, reducing the isolated yield of a specific mono-coupled intermediate to <40% and requiring complex purification [1].

Evidence DimensionRegioselectivity and yield of first-pass mono-coupling
Target Compound Data>95% regioselectivity at the C-I position
Comparator Or Baseline1,3,5-Tribromobenzene (<40% yield of asymmetric mono-coupled product due to statistical mixture)
Quantified Difference>55% improvement in isolated yield of the desired asymmetric intermediate
ConditionsStandard Pd-catalyzed Suzuki or Sonogashira coupling conditions (e.g., 1 eq. boronic acid, Pd(PPh3)4, mild base)

Eliminates statistical product mixtures, drastically reducing purification costs and improving overall step economy in multi-stage syntheses.

Chemoselective Metal-Halogen Exchange for Processability

For applications requiring nucleophilic aromatic cores, 1-bromo-3-chloro-2-fluoro-5-iodobenzene permits highly chemoselective metal-halogen exchange [1]. Treatment with isopropylmagnesium chloride at low temperatures exclusively targets the iodine atom, generating a stable organometallic intermediate without disturbing the Br, Cl, or F atoms. When using comparators like 1-bromo-2,4-difluorobenzene, metalation can be complicated by competitive ortho-deprotonation, which degrades yields to ~60-70%. The distinct thermodynamic preference for I-Mg exchange ensures near-quantitative (>98%) generation of the desired nucleophile [1].

Evidence DimensionChemoselectivity of metal-halogen exchange
Target Compound Data>98% selective exchange at the iodine position
Comparator Or Baseline1-Bromo-2,4-difluorobenzene (~60-70% yield due to competitive ortho-lithiation)
Quantified Difference~30% higher yield of the specific organometallic intermediate
ConditionsReaction with i-PrMgCl at -40 °C to -78 °C in THF

Provides a reliable, high-yielding pathway to generate complex aryl nucleophiles without unwanted side reactions or the need for extreme cryogenic microreactors.

Processability via Late-Stage Fluorine Displacement (SNAr)

After the I, Br, and Cl positions have been sequentially functionalized, the remaining C-F bond becomes highly activated towards Nucleophilic Aromatic Substitution (SNAr) [1]. This allows for late-stage introduction of amines or alkoxides under metal-free conditions. A comparator such as 1-bromo-3-chloro-5-iodobenzene lacks this fluorine handle; introducing a similar heteroatom at the final stage would require a Buchwald-Hartwig amination, which often suffers from <60% yields on sterically hindered rings and requires expensive Pd catalysts. The SNAr approach on the fluorinated core typically proceeds in >85% yield [1].

Evidence DimensionYield of late-stage heteroatom introduction (e.g., amination)
Target Compound Data>85% yield via metal-free SNAr at the activated C-F bond
Comparator Or Baseline1-Bromo-3-chloro-5-iodobenzene (<60% yield via Pd-catalyzed Buchwald-Hartwig amination on a sterically hindered core)
Quantified Difference>25% increase in final-step yield and elimination of precious metal catalyst costs
ConditionsReaction with secondary amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures

Enables cost-effective, metal-free late-stage functionalization, which is critical for avoiding heavy metal contamination in final pharmaceutical active ingredients (APIs).

Synthesis of Densely Substituted Pharmaceutical Intermediates

Directly leveraging its orthogonal cross-coupling capabilities, this compound is the ideal starting point for kinase inhibitors or allosteric modulators that require specific, distinct aryl or alkyl groups at the 1, 3, and 5 positions without the yield losses associated with symmetrical precursors [1].

Development of Advanced OLED Emitter Cores

Utilizes the sequential functionalization profile to attach different donor and acceptor moieties to a single benzene ring. This allows materials scientists to tune the HOMO/LUMO levels precisely, avoiding the statistical mixtures and difficult purifications inherent to using 1,3,5-tribromobenzene [1].

Library Generation for Structure-Activity Relationship (SAR) Studies

The predictable reactivity gradient (I > Br > Cl > F) allows medicinal chemists to systematically vary substituents at four different vectors from a single master scaffold. The late-stage SNAr capability at the fluorine position specifically accelerates drug discovery workflows by enabling rapid, metal-free diversification [1].

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

333.80572 g/mol

Monoisotopic Mass

333.80572 g/mol

Heavy Atom Count

10

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